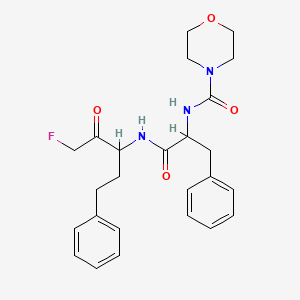

Mu-Phe-hPhe-FMK

Description

Specificity of Mu-Phe-hPhe-FMK as a Cysteine Protease Inhibitor Derivative

This compound, also known as N-Morpholineurea-phenylalanyl-homophenylalanyl-fluoromethyl ketone, is a specific derivative of the PFMK class designed to inhibit certain cysteine proteases. scbt.com It has been identified as an inhibitor of calpain, cathepsin B, and cathepsin L. scbt.com

The development of this compound arose from research aimed at creating potent inhibitors for protozoan cysteine proteases, which are key therapeutic targets for parasitic diseases. This compound evolved from earlier work on Z-Phe-Arg-CH2F, a highly potent inhibitor of falcipain-2 (FP-2), a critical cysteine protease in the life cycle of the malaria parasite Plasmodium falciparum. nih.gov

Researchers optimized the parent compound through systematic modifications to enhance its properties. These modifications included:

Replacing the N-terminal benzyloxycarbonyl (Z) group with an N-carbonyl morpholine (Mu) group.

Substituting the P1 arginine (Arg) residue with homophenylalanine (hPhe).

This refined derivative, this compound (referred to in some literature as Mu-Phe-HPhe-CH2F), demonstrated significant efficacy in a murine malaria model, where it was shown to produce long-term cures in a high percentage of treated animals. nih.gov

Historical Context and Early Research Milestones of Related Fluoromethyl Ketone Peptidomimetics

The foundation for compounds like this compound was laid in the mid-1980s, with the first syntheses of peptidyl fluoromethyl ketones being independently reported by several research groups. rsc.org These compounds were developed as a more selective alternative to the highly reactive peptidyl chloromethyl ketones (CMKs). mdpi.com

Early research quickly established PFMKs as potent inhibitors with potential therapeutic applications. One of the pioneering compounds, Z-Phe-Ala-CH2F, was identified as an effective irreversible inhibitor of cathepsin B and cathepsin L, enzymes implicated in inflammatory diseases like rheumatoid arthritis and in cancer metastasis. nih.govmdpi.comrsc.orgmdpi.com

Another landmark in the history of PFMKs was the creation of Z-VAD-FMK. This compound was designed as a specific inhibitor of caspases, a family of cysteine proteases central to the process of apoptosis (programmed cell death). nih.gov While its potential as a drug was limited by unforeseen cytotoxicity from a metabolic byproduct, Z-VAD-FMK became an invaluable tool in fundamental research, allowing scientists to probe the mechanisms of apoptosis. nih.gov These early successes demonstrated the versatility and power of the PFMK platform, paving the way for the design of highly specialized and potent inhibitors like this compound for a range of specific biological targets.

Research Findings on Key PFMK Compounds

The table below summarizes key findings for seminal PFMK compounds that preceded the development of this compound.

| Compound Name | Target Protease(s) | Key Finding | Citation(s) |

| Z-Phe-Ala-CH₂F | Cathepsin B, Cathepsin L | An early, potent irreversible inhibitor of cathepsins, demonstrating the potential of PFMKs in reducing inflammation and cartilage damage in arthritic models. | nih.govmdpi.com |

| Z-Phe-Arg-CH₂F | Falcipain-2 (FP-2), Cruzain | A highly potent inhibitor of protozoan cysteine proteases, serving as a lead compound for developing antimalarial and anti-Chagas' disease agents. | nih.gov |

| Z-VAD-FMK | Caspases | A specific caspase inhibitor that became a critical tool for studying apoptosis, despite its therapeutic development being halted. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[1-[(1-fluoro-2-oxo-5-phenylpentan-3-yl)amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30FN3O4/c26-18-23(30)21(12-11-19-7-3-1-4-8-19)27-24(31)22(17-20-9-5-2-6-10-20)28-25(32)29-13-15-33-16-14-29/h1-10,21-22H,11-18H2,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSXOQSYRMGNPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C(=O)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621310 | |

| Record name | N-(1-Fluoro-2-oxo-5-phenylpentan-3-yl)-Nalpha-(morpholine-4-carbonyl)phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155149-67-0 | |

| Record name | N-(1-Fluoro-2-oxo-5-phenylpentan-3-yl)-Nalpha-(morpholine-4-carbonyl)phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights into Cysteine Protease Inhibition by Mu Phe Hphe Fmk

Elucidation of the Irreversible Covalent Inhibition Mechanism

Mu-Phe-hPhe-FMK belongs to the class of peptidyl fluoromethyl ketones (PFMKs), which are designed to target cysteine proteases researchgate.netnih.govresearchgate.net. The core of its inhibitory action lies in the fluoromethyl ketone (FMK) moiety, which serves as an electrophilic "warhead" researchgate.netmdpi.com. This electrophilic group is positioned to react with the nucleophilic thiol (-SH) group of a specific cysteine residue located within the active site of target cysteine proteases researchgate.netnih.govresearchgate.netmdpi.comdrughunter.commdpi.comfrontiersin.org. The reaction between the FMK warhead and the cysteine thiol results in the formation of a stable covalent bond, thereby permanently inactivating the enzyme. This process is characteristic of irreversible covalent inhibition, distinguishing it from mechanisms that involve reversible binding drughunter.comwikipedia.org.

Characterization of Covalent Adduct Formation with Active Site Cysteine Residues

The covalent interaction between this compound and cysteine proteases involves a direct attack by the activated cysteine thiolate anion on the carbonyl carbon of the FMK group researchgate.netmdpi.commdpi.com. This nucleophilic addition typically leads to the formation of a stable thioether adduct researchgate.netmdpi.commdpi.comualberta.ca. The precise nature of this adduct and the modification of the active site cysteine residue can be confirmed through advanced analytical techniques such as mass spectrometry (MS), which can identify the mass shift indicative of covalent modification and pinpoint the exact site of interaction mdpi.com. The cysteine residue involved is invariably located within the enzyme's catalytic center, essential for its proteolytic activity.

Kinetic Parameters of Enzyme-Inhibitor Interaction

The interaction of this compound with cysteine proteases can be quantified using various kinetic parameters. Studies have reported the association rate constants (k_ass) for this compound against specific parasitic cysteine proteases, such as vivapains and falcipains. These values provide insight into the speed at which the inhibitor binds to the enzyme. For irreversible covalent inhibitors, parameters like the inactivation rate constant (k_inact) are also critical for defining the potency and time-dependence of inhibition, although specific k_inact values for this compound are not detailed here drughunter.comwikipedia.org.

Table 1: Kinetic Association Rate Constants (k_ass) of this compound with Cysteine Proteases

| Inhibitor | Vivapain-2 | Vivapain-3 | Falcipain-2 | Falcipain-3 |

| This compound | 61,700 ± 6,180 M⁻¹s⁻¹ | 540 ± 60 M⁻¹s⁻¹ | 215,000 ± 5,760 M⁻¹s⁻¹ | 526,000 ± 59,300 M⁻¹s⁻¹ |

Data adapted from nih.gov.

Distinction from Reversible Covalent Inhibition Mechanisms

Covalent inhibitors can be broadly categorized into reversible and irreversible types, based on the stability of the covalent bond formed with the enzyme drughunter.comwikipedia.org. Irreversible covalent inhibitors, such as this compound, form stable, long-lasting covalent adducts that permanently disable the enzyme's function drughunter.comwikipedia.org. In contrast, reversible covalent inhibitors form covalent bonds that can be broken, allowing the enzyme to regain activity over time wikipedia.orgacs.org. The distinction is critical for understanding drug efficacy and potential side effects. Irreversible inhibitors are characterized by time-dependent inactivation kinetics, often described by an inactivation rate constant (k_inact), whereas reversible covalent inhibitors may exhibit characteristics similar to non-covalent inhibitors, such as a steady-state dissociation constant (K*i) drughunter.comwikipedia.org. The stable thioether linkage formed by this compound firmly places it in the irreversible category.

Specificity and Selectivity Profile of Mu Phe Hphe Fmk Across Diverse Protease Families

Inhibition of Mammalian Cathepsins

Mu-Phe-hPhe-FMK is recognized for its potent inhibitory effects on mammalian cysteine cathepsins, particularly Cathepsin B and Cathepsin L. These enzymes play crucial roles in intracellular protein degradation, lysosomal functions, and various physiological and pathological processes.

Cathepsin B (Cat-B) Inhibitory Potency and Specificity

This compound functions as an inhibitor of Cathepsin B (Cat-B) scbt.comfishersci.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comgoogle.com. Cathepsin B is a lysosomal cysteine protease involved in cellular protein turnover, apoptotic processes, and has been implicated in pathological conditions such as arthritis and tumor metastasis sigmaaldrich.com. The irreversible inhibition mechanism, mediated by the FMK group's covalent interaction with the enzyme's active site cysteine residue, contributes to its potency against Cat-B sigmaaldrich.com. While specific quantitative inhibitory data (e.g., IC₅₀ values) for this compound against Cathepsin B were not detailed in the reviewed literature, its classification as a Cathepsin B inhibitor highlights its relevance in studying this enzyme's functions.

Cathepsin L (Cat-L) Inhibitory Potency and Role in Cellular Processes

The compound this compound exhibits selective inhibitory activity against Cathepsin L (Cat-L) scbt.comfishersci.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscbt.com. Cathepsin L is known as one of the most potent lysosomal proteinases and plays a significant role in the degradation of various extracellular matrix proteins, including collagen and elastin (B1584352) scbt.com. It also contributes to the regulation of neutrophil elastase activity and is implicated in cancer invasion and metastasis scbt.comnih.govmdpi.com. This compound's mechanism involves forming a covalent bond with the enzyme's active site, effectively blocking substrate access and modulating proteolytic activity within cellular processes scbt.com. This selective inhibition allows for the investigation of Cathepsin L's specific roles in cellular functions and disease progression.

Comparative Inhibition of Other Cathepsins (e.g., Cathepsin C)

This compound is primarily characterized as an inhibitor of Cathepsin B and Cathepsin L scbt.comfishersci.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. The available literature does not provide specific data detailing the inhibitory potency or selectivity of this compound against other cathepsin family members, such as Cathepsin C. Therefore, its comparative inhibition profile with respect to Cathepsin C remains uncharacterized based on the reviewed sources.

Modulation of Calpain Activity

Beyond cathepsins, this compound also demonstrates inhibitory effects on calpains, a family of calcium-dependent cysteine proteases involved in various cellular signaling pathways and cellular processes.

Calpain I Inhibition Characteristics

This compound has been identified as a calpain inhibitor scbt.comfishersci.comusbio.netas-1.co.jp. In experimental settings, this compound has been shown to significantly inhibit retinal calpain activity. One study reported an 85% inhibition of calpain activity at 2 hours post-exposure and maintained 48% inhibition at Day 1 in a rat retina model subjected to light damage nih.gov. This demonstrates a notable inhibitory characteristic of the compound against calpain activity in a biological context.

Context-Dependent Efficacy in Biological Systems

The efficacy of this compound in biological systems can be context-dependent, as illustrated by its effects on light-induced retinal degeneration. While this compound effectively inhibited calpain activity in the retina, this inhibition did not translate into a protective effect against light-induced retinal degeneration. The study indicated equivalent photoreceptor cell loss and apoptotic cell counts in both inhibitor-treated and control groups, suggesting that calpains, despite being upregulated by light stress, may not play a pivotal role in the execution of photoreceptor apoptosis in this specific model nih.gov. This finding underscores the importance of evaluating inhibitor efficacy within specific biological contexts, as the downstream consequences of enzyme inhibition may vary depending on the cellular environment and the specific pathological pathway involved. Furthermore, this compound is noted for its cell-permeable and non-toxic properties, allowing its use in both in vitro and in vivo studies fishersci.com.

Structure Activity Relationship Sar Studies and Analog Design Pertaining to Mu Phe Hphe Fmk

Impact of Peptidic Backbone Variations and Amino Acid Substitutions (P1, P2 Positions)

The peptide backbone of Mu-Phe-hPhe-FMK, comprising phenylalanine (Phe) and homophenylalanine (hPhe) at the P1 and P2 positions respectively (relative to the warhead), plays a significant role in determining protease recognition and inhibitory potency. SAR studies on PFMKs and related peptide-based inhibitors have revealed distinct preferences for amino acid residues at these positions, which interact with the enzyme's substrate-binding pockets (S1, S2, etc.) nih.govnih.govresearchgate.net.

P1 Position: The residue at the P1 position is often critical for substrate specificity, as it typically interacts with the S1 pocket of the protease, which is frequently a deep hydrophobic or charged pocket nih.govresearchgate.net. For instance, studies on tissue kallikrein showed that substitutions at P1 influenced inhibitory activity, with Arg and Phe generally displaying better binding than Lys, Tyr, Leu, or Met researchgate.net. Similarly, for Plasmodium falciparum peptidases, the P1 residue preference varied, with some proteases accepting basic or acidic residues, while others were more restricted researchgate.net. The P1 residue's nature directly impacts how well the inhibitor fits into the enzyme's active site, thereby modulating potency and selectivity nih.govnih.gov.

Table 1: Influence of P1 and P2 Residue Variations on Protease Inhibition (General Trends for PFMKs)

| P1 Residue | P2 Residue | Observed Impact on Potency/Specificity | Target Protease Class (Example) | Source Reference |

| Arg | Phe | High binding activity | Tissue Kallikrein | researchgate.net |

| Phe | Leu | Moderate binding activity | Tissue Kallikrein | researchgate.net |

| Ala | Asp | Detrimental to activity | SFTI-based inhibitors | nih.gov |

| Phe | Ala | Potent inhibitor | Cruzain | annualreviews.org |

| Tyr | Ala | Potent inhibitor | Cruzain | annualreviews.org |

| Arg | Ala | Potent inhibitor | Cruzain | annualreviews.org |

| Leu | Val | High Km, High kcat | DPAP3 | biorxiv.org |

| Phe | Tyr | Potent inhibition | DPAP3 | biorxiv.org |

Note: Specific data for this compound regarding P1/P2 variations are not extensively detailed in the provided snippets. The table reflects general trends observed for similar PFMKs and peptide inhibitors.

Comparison of the Fluoromethyl Ketone Warhead with Other Electrophilic Inhibitor Moieties

The fluoromethyl ketone (FMK) warhead is central to the mechanism of action of this compound and similar compounds. FMKs function by forming a covalent bond with the catalytic cysteine or serine residue in the active site of proteases, typically through a nucleophilic attack on the carbonyl carbon, with the fluorine atom acting as a leaving group nih.govresearchgate.net. This irreversible or slowly reversible covalent modification leads to enzyme inactivation.

Compared to other electrophilic warheads, FMKs offer a balance of reactivity and stability nih.govencyclopedia.pub. The incorporation of fluorine atoms adjacent to the ketone moiety increases the electrophilicity of the carbonyl group, enhancing its susceptibility to nucleophilic attack nih.govresearchgate.net.

Table 2: Comparison of Electrophilic Warheads in Protease Inhibitors

| Warhead Moiety | Mechanism of Action | Reported Efficacy/Application | Source Reference |

| Fluoromethyl Ketone (FMK) | Nucleophilic attack on carbonyl; F as leaving group; covalent adduct formation. | Irreversible inhibition of cysteine and serine proteases (e.g., Cathepsins, Caspases, ATG4B, Cruzain). nih.govannualreviews.orgresearchgate.netresearchgate.netnih.gov | nih.govannualreviews.orgresearchgate.netresearchgate.netencyclopedia.pubnih.gov |

| Chloromethyl Ketone | Effective covalent warhead. | Inhibition of SARS-CoV 3CLpro. | mdpi.com |

| Trifluoromethyl Ketone | High electrophilicity; covalent adduct formation. | Inhibition of SARS-CoV 3CLpro. | mdpi.com |

| Epoxide | Covalent inhibition. | Inhibition of SARS-CoV-2 Mpro. | encyclopedia.pub |

| Nitrile | Targets serine and cysteine peptidases. | DPP4 inhibitors, SARS-CoV-2 Mpro inhibitors. | encyclopedia.pub |

| Vinyl Sulfone | Covalent inhibition. | Inhibition of Trypanosome cruzi (e.g., Mu-Phe-Hphe-VSPh). | annualreviews.org |

| Aldehyde | Covalent inhibition. | Inhibition of proteases. | researchgate.net |

While FMKs are effective, other warheads like trifluoromethyl ketones or thiazolyl ketones may offer increased electrophilicity and potency in specific contexts mdpi.com. The choice of warhead also influences factors like metabolic stability and potential off-target reactivity nih.govencyclopedia.pub.

Strategies for Enhancing Selectivity and Potency through Structural Modifications

The development of potent and selective protease inhibitors like this compound involves strategic structural modifications. These strategies aim to optimize interactions with the target enzyme's active site and binding pockets while minimizing off-target effects.

Conformational Constraint: Introducing conformational constraints into the peptide backbone, such as through cyclization or the incorporation of non-natural amino acids, can rigidify the inhibitor's structure. This can lead to enhanced binding affinity, improved metabolic stability, and increased selectivity by pre-organizing the molecule into a conformation that better fits the target enzyme's active site nih.govfrontiersin.org.

Peptide Length and Sequence Optimization: As discussed in section 4.1, varying amino acid residues at P1, P2, and other positions allows for fine-tuning of interactions with the enzyme's subsites nih.govresearchgate.netbiorxiv.org. While the P1 residue often dictates much of the binding energy, modifications at P2, P3, and even P4 can further enhance potency and selectivity nih.gov. Increasing peptide length, particularly at the P3 position, has been shown to improve inhibitory capabilities nih.gov.

Warhead Modification: Altering the electrophilic warhead can modulate reactivity and target engagement. For example, different halogenated methyl ketones or related structures can influence the rate of covalent adduct formation encyclopedia.pubmdpi.com.

Targeting Less Conserved Sites: For proteases with highly homologous family members, achieving selectivity can be challenging. Strategies may involve targeting less conserved regions or allosteric sites, rather than solely the active site, to improve specificity frontiersin.orgnih.gov.

Peptidomimetic Design: Designing peptidomimetics that mimic the three-dimensional structure of natural substrates or protein-protein interaction interfaces can lead to inhibitors with improved cell permeability and proteolytic stability compared to native peptides frontiersin.orgmdpi.com.

The derivative Mu-Phe-HPhe-CH2F, closely related to this compound, was evaluated in vivo in a murine malaria model, where it demonstrated significant efficacy, achieving long-term cures in 80% of treated animals researchgate.net. This suggests that structural modifications, including those present in this compound, can translate into meaningful biological activity and therapeutic potential.

Applications of Mu Phe Hphe Fmk in in Vitro Biological Research Models

Utilization as a Biochemical Probe for Cysteine Protease Activity Profiling

As a well-characterized cysteine protease inhibitor, Mu-Phe-hPhe-FMK serves as a crucial biochemical probe in research settings. Its ability to irreversibly inhibit target enzymes allows for the precise assessment of cysteine protease activity within cellular extracts or in purified enzyme preparations. Researchers utilize this compound to identify the contribution of specific cysteine proteases to cellular processes by observing the effects of their inhibition. For instance, it has been employed in the titration of plasmodial cysteine proteases, such as vivapains, providing quantitative data on enzyme kinetics and inhibitor potency researchgate.net. Its use in chemical genomics and broader pharmacological screening further underscores its utility in identifying and characterizing the roles of cysteine proteases in various biological contexts biolinks.co.jp.

Investigation of Cellular Processes Mediated by Target Proteases

The precise inhibitory action of this compound enables detailed investigations into cellular mechanisms regulated by cysteine proteases.

Modulation of Hemoglobin Hydrolysis in Parasitic Development

Cysteine proteases are essential for the survival of various parasites, notably malaria parasites like Plasmodium falciparum and Plasmodium vivax, where they play a critical role in the hydrolysis of host hemoglobin to obtain amino acids researchgate.netnih.gov. This compound has been utilized in studies to inhibit these parasitic cysteine proteases, such as falcipains and vivapains, thereby demonstrating their importance in hemoglobin degradation and parasite development researchgate.netnih.gov.

| Inhibitor | Plasmodial Cysteine Protease Activity (IC50, nM) | Plasmodial Cysteine Protease Activity (IC50, nM) | Plasmodial Cysteine Protease Activity (IC50, nM) | Plasmodial Cysteine Protease Activity (IC50, nM) |

| This compound | 61,700 ± 6,180 | 540 ± 60 | 215,000 ± 5,760 | 526,000 ± 59,300 |

Note: The specific proteases corresponding to each column are not explicitly labeled in the source material, but the study context involves plasmodial cysteine proteases, including falcipains and vivapains, critical for hemoglobin hydrolysis in malaria parasites nih.gov.

Interference with Endocytosis Pathways in Protozoan Organisms

In protozoan parasites like Trypanosoma cruzi and Trypanosoma brucei, endocytosis is a vital process for nutrient uptake and survival plos.orgulb.ac.benih.govresearchgate.net. This compound has been employed in in vitro assays to block the activity of cysteine proteases involved in these pathways. By inhibiting these proteases, researchers can study their specific roles in receptor-mediated endocytosis, such as the uptake of transferrin, and understand how protease activity influences the integrity and function of the endocytic machinery in these organisms plos.orgnih.govresearchgate.net.

Role in Vimentin (B1176767) Cleavage and Pyroptotic Cell Swelling

Research into inflammatory cell death pathways has implicated cysteine proteases in cellular integrity. This compound has been used in studies investigating pyroptosis, a form of programmed cell death. Specifically, it has been employed in experiments examining the role of calpain, another target protease, in vimentin cleavage. Inhibition of calpain and related proteases with compounds like this compound has been shown to affect intermediate filament loss and subsequent cell swelling, providing insights into the mechanisms governing cell rupture and inflammatory signaling researchgate.net.

Assessment of Immunological Modulatory Effects in Cell Culture Systems (drawing from related PFMKs)

Cysteine proteases are integral to various aspects of the mammalian immune system, including antigen processing, immune cell proliferation, and cytokine regulation nih.govnih.gov. For instance, cathepsin B activity has been shown to inhibit lymphocyte proliferation, with inhibitors like E-64 capable of restoring this process nih.gov. Similarly, cystatins from hematophagous animals, which inhibit cysteine proteases, have been noted for their immunomodulatory effects, potentially by reducing antigen presentation by host cells mdpi.com. While direct studies detailing the immunological modulatory effects of this compound specifically are limited in the provided literature, its established role as a potent cysteine protease inhibitor suggests its utility in cell culture systems for investigating these complex immune processes. Researchers can leverage this compound to probe the specific contributions of cathepsins B and L, and other related cysteine proteases, to immune cell function, cytokine signaling, and inflammatory responses.

Insights from in Vivo Non Human Animal Model Research with Mu Phe Hphe Fmk

Evaluation of Efficacy in Murine Models of Parasitic Diseases (e.g., Malaria)

The primary area of in vivo investigation for Mu-Phe-hPhe-FMK and its close analogs has been in the context of parasitic diseases, where cysteine proteases are often essential for the parasite's life cycle.

A closely related derivative, Mu-Phe-HPhe-CH2F, which shares the same peptide sequence but has a monofluoromethyl ketone warhead, has demonstrated significant efficacy in a murine model of malaria. In studies involving mice infected with Plasmodium vinckei, this compound elicited long-term cures in 80% of the treated animals mdpi.comjci.org. This highlights the potential of this peptide scaffold in targeting malaria parasites.

While detailed studies on this compound in malaria are less extensively published, its activity against other protozoan parasites has been noted. For instance, this compound has been used as a protease inhibitor in studies of Trypanosoma cruzi, the parasite responsible for Chagas' disease plos.org. The compound's ability to inhibit essential cysteine proteases in these parasites underscores its potential as a broad-spectrum anti-parasitic agent.

| Compound | Parasitic Disease Model | Animal Model | Key Efficacy Finding |

|---|---|---|---|

| Mu-Phe-HPhe-CH2F (related compound) | Malaria (Plasmodium vinckei) | Murine | 80% long-term cure rate |

| This compound | Chagas' Disease (Trypanosoma cruzi) | In vitro studies with relevance to in vivo models | Effective protease inhibitor |

Assessment in Animal Models of Inflammatory Conditions (drawing from related PFMKs)

Direct in vivo studies assessing this compound in animal models of inflammatory conditions are not extensively documented in the available literature. However, research on other peptidyl fluoromethyl ketones provides a strong rationale for its potential anti-inflammatory effects. PFMKs are known to inhibit cathepsins, a family of proteases implicated in various inflammatory processes.

For example, the dipeptide PFMK, Z-Phe-Ala-FMK, has been evaluated in a rat model of adjuvant-induced arthritis. In these studies, the compound was shown to inhibit the severity of inflammation and reduce the extent of cartilage and bone damage nih.gov. Furthermore, in rats treated with PFMKs, cathepsin B activity in the liver and kidneys was reduced by 22-91% four hours after a single oral dose nih.gov.

In another study using a mouse model of pneumococcal disease, Z-Phe-Ala-FMK was found to be immunosuppressive both in vivo and in vitro nih.gov. This immunosuppressive activity was demonstrated by an increase in pneumococcal loads in the lungs and blood of treated mice, suggesting an inhibition of the host's T-cell mediated immune response nih.gov. The mechanism is thought to involve the inhibition of T-cell activation and proliferation mdpi.com.

These findings with related PFMKs suggest that this compound, by targeting similar proteases, could potentially modulate inflammatory responses in vivo.

| Compound Class/Example | Inflammatory Model | Animal Model | Observed Effects |

|---|---|---|---|

| Peptidyl Fluoromethyl Ketones (PFMKs) | Adjuvant-induced arthritis | Rat | Reduced inflammation and cartilage/bone damage |

| Z-Phe-Ala-FMK | Pneumococcal disease | Mouse | Immunosuppressive effects |

Investigation in Animal Models of Neurodegenerative Disorders (e.g., Retinitis Pigmentosa)

The investigation of this compound in animal models of neurodegenerative disorders, including retinitis pigmentosa, is not well-documented. However, the broader class of peptidyl FMKs has been suggested to hold promise for treating such conditions mdpi.com. This is based on their ability to inhibit proteases like calpains, which are involved in neuronal cell death pathways.

The activation of calpain I has been associated with the progression of neurological diseases such as Alzheimer's, stroke, and epilepsy mdpi.com. In the context of a stroke, for instance, an increase in intracellular calcium levels leads to the activation of calpain I, which in turn degrades neuronal structural proteins. Therefore, the development of calpain I inhibitors is considered a viable strategy to prevent neurodegeneration mdpi.com.

While these findings provide a theoretical framework for the potential utility of PFMKs in neurodegenerative diseases, there is currently no direct evidence from in vivo studies to support the use of this compound for retinitis pigmentosa.

Metabolic Considerations for In Vivo Experimental Design of Fluoromethyl Ketone-Based Inhibitors

A significant challenge in the in vivo application of fluoromethyl ketone-based inhibitors is their metabolic fate and potential for toxicity. The development of peptidyl mono-fluoromethyl ketones (m-FMKs) as drugs has been hampered by the in vivo metabolic conversion of the m-FMK group into the highly toxic compound fluoroacetate nih.govencyclopedia.pub.

Trifluoromethyl ketones (TFMKs), another class of fluorinated ketone inhibitors, also face metabolic challenges. They are often rapidly metabolized in vivo to inactive trifluoromethyl alcohols, which has limited their development as therapeutic agents nih.gov. This metabolic reduction of the ketone carbonyl group is a critical consideration in the design of in vivo experiments with TFMK-based compounds nih.gov.

To overcome these metabolic limitations, researchers have explored modifications to the fluoromethyl ketone structure. For instance, the design of trifluoropyruvamides (TFPAs) as surrogates for TFMKs has been investigated. The presence of an additional electron-withdrawing group in TFPAs helps to stabilize the hydrate form of the ketone, thereby preventing its metabolic reduction to an alcohol in vivo nih.gov. Such strategies are crucial for improving the pharmacokinetic profiles and reducing the toxicity of fluoromethyl ketone-based inhibitors intended for in vivo use.

| Inhibitor Class | Metabolic Fate/Issue | Consequence |

|---|---|---|

| Mono-fluoromethyl ketones (m-FMKs) | Conversion to fluoroacetate | High toxicity |

| Trifluoromethyl ketones (TFMKs) | Rapid reduction to inactive alcohols | Reduced efficacy |

Advanced Methodologies for Studying Mu Phe Hphe Fmk and Its Biological Targets

Spectroscopic and Fluorometric Assays for Characterizing Enzyme Kinetics and Inhibitor Binding

Spectroscopic and fluorometric assays are fundamental in characterizing the kinetics of enzyme inhibition by compounds like Mu-Phe-hPhe-FMK. These assays allow for the quantitative measurement of enzyme activity and the potency of inhibitors.

Spectroscopic Assays: These methods often rely on a chromogenic substrate that, when cleaved by the target enzyme (e.g., calpain or cathepsin), produces a colored product. The rate of color formation, monitored over time using a spectrophotometer, is directly proportional to the enzyme's activity. By introducing this compound at varying concentrations, researchers can determine key kinetic parameters.

Fluorometric Assays: Often offering higher sensitivity than colorimetric methods, fluorometric assays utilize substrates that release a fluorescent molecule upon enzymatic cleavage. The increase in fluorescence intensity is measured over time to calculate the reaction velocity. For irreversible inhibitors like this compound, these assays are used to determine the rate of inactivation (kinact) and the inhibitor concentration that yields half-maximal inactivation (KI).

A typical experimental setup would involve incubating the target enzyme with a fluorogenic substrate and measuring the baseline activity. Subsequently, this compound is added, and the decrease in enzymatic activity is monitored. The data from such experiments are then fitted to kinetic models to elucidate the mechanism and efficiency of inhibition.

Interactive Data Table: Hypothetical Enzyme Inhibition Data for this compound

Below is a representative data table illustrating the type of information that can be obtained from such assays. Note that this data is hypothetical and for illustrative purposes.

| Target Enzyme | Substrate | This compound Conc. (nM) | % Inhibition |

| Calpain-1 | Suc-LLVY-AMC | 10 | 25 |

| Calpain-1 | Suc-LLVY-AMC | 50 | 68 |

| Calpain-1 | Suc-LLVY-AMC | 100 | 92 |

| Cathepsin L | Z-FR-AMC | 10 | 35 |

| Cathepsin L | Z-FR-AMC | 50 | 75 |

| Cathepsin L | Z-FR-AMC | 100 | 95 |

X-ray Crystallography and Structural Biology Approaches for Elucidating Binding Modes

X-ray crystallography is a powerful technique that provides a three-dimensional atomic-level view of how an inhibitor like this compound binds to its target enzyme. This structural information is invaluable for understanding the molecular basis of inhibition and for the rational design of more potent and selective inhibitors.

The process involves co-crystallizing the target enzyme (e.g., calpain or cathepsin L) with this compound. These crystals are then exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the enzyme-inhibitor complex can be determined.

Analysis of the crystal structure reveals the precise orientation of this compound within the enzyme's active site. It highlights the covalent bond formed between the fluoromethyl ketone (FMK) warhead of the inhibitor and a key catalytic residue (typically a cysteine) in the enzyme. Furthermore, the structure elucidates the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor's peptide backbone and morpholineurea group and the enzyme's specificity pockets. This detailed understanding of the binding mode explains the inhibitor's affinity and selectivity.

Proteomics-Based Approaches for Global Identification of Inhibitor Targets

While this compound is known to inhibit certain calpains and cathepsins, it may have other, off-target effects within the complex environment of a cell. Proteomics-based approaches, particularly activity-based protein profiling (ABPP), are instrumental in identifying the full spectrum of cellular targets of an inhibitor.

ABPP utilizes chemical probes that are structurally similar to the inhibitor of interest but are also tagged with a reporter molecule, such as biotin (B1667282) or a fluorescent dye. A probe analogous to this compound would be designed to react covalently with the active sites of its target enzymes in a complex biological sample, such as a cell lysate or even in living cells.

After incubation with the probe, the labeled proteins are enriched (e.g., using streptavidin beads if a biotin tag is used) and subsequently identified by mass spectrometry. By competing the probe with an excess of this compound, researchers can identify the specific proteins that are the true targets of the inhibitor. This competitive ABPP approach provides a global profile of the inhibitor's selectivity and can uncover previously unknown targets.

Advanced Microscopy Techniques for Visualizing Cellular Effects

Advanced microscopy techniques are essential for visualizing the cellular and subcellular effects of this compound in a spatiotemporal manner. These methods allow researchers to observe the inhibitor's impact on cellular processes in real-time within living cells.

Fluorescence Microscopy and Activity-Based Probes: By using fluorescently tagged versions of this compound or specific activity-based probes for its target enzymes, researchers can visualize the localization of the inhibitor and the distribution of active target proteases within different cellular compartments, such as the cytoplasm, lysosomes, or at the cell membrane.

Confocal and Super-Resolution Microscopy: These high-resolution imaging techniques can provide detailed images of the subcellular localization of active proteases and how their distribution or activity changes upon treatment with this compound. For instance, researchers could investigate whether the inhibition of calpain by this compound affects processes like cell migration or cytoskeletal dynamics, which can be visualized with high precision.

Live-Cell Imaging: Using live-cell imaging, the dynamic consequences of inhibiting calpains or cathepsins with this compound can be monitored over time. This could include tracking changes in cell morphology, motility, or the progression of cellular events like apoptosis, where these proteases are known to play a role.

Through these advanced microscopy techniques, the cellular consequences of inhibiting specific proteases with this compound can be directly observed and quantified, providing a deeper understanding of its biological function.

Future Directions and Emerging Research Avenues for Mu Phe Hphe Fmk and Its Analogs

Development of Next-Generation Cysteine Protease Inhibitors with Enhanced Specificity

The development of next-generation cysteine protease inhibitors is a dynamic field of research, with a significant focus on enhancing target specificity to minimize off-target effects and improve therapeutic windows. For peptide-based inhibitors like Mu-Phe-hPhe-FMK, which contains Phenylalanine (Phe) and homophenylalanine (hPhe) residues, specificity is largely dictated by the interactions between the inhibitor's peptide backbone and the substrate-binding pockets of the target protease.

Future research in this area is likely to involve several key strategies:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the peptide sequence, including the substitution of Phe and hPhe with non-natural amino acids, will continue to be a cornerstone of developing more specific inhibitors. These studies help in mapping the chemical space that is most complementary to the active site of the target protease.

Computational Modeling and In Silico Screening: Advanced computational techniques, such as molecular docking and molecular dynamics simulations, are becoming increasingly integral to the design of new inhibitors. These methods allow for the virtual screening of large libraries of compounds and provide insights into the binding modes and affinities of potential inhibitors, thus guiding synthetic efforts.

Targeted Covalent Inhibitors: The fluoromethyl ketone (FMK) group is an irreversible covalent modifier. Research is ongoing to fine-tune the reactivity of such "warheads" to ensure they only form a covalent bond with the intended target protease. This can be achieved by modifying the electrophilicity of the FMK group or by incorporating targeting moieties that increase the inhibitor's concentration in the vicinity of the target enzyme.

Table 1: Strategies for Enhancing Specificity of Peptide-Based Protease Inhibitors

| Strategy | Description | Potential Advantages |

| SAR Studies | Systematic modification of the inhibitor's chemical structure to determine the effect on biological activity. | Provides empirical data on the relationship between structure and function, leading to optimized lead compounds. |

| Computational Modeling | Use of computer simulations to predict the binding affinity and interaction of an inhibitor with its target. | Accelerates the drug discovery process and reduces the cost and time associated with laboratory screening. |

| Targeted Covalent Inhibition | Design of inhibitors that form a permanent covalent bond with the target enzyme, often with high specificity. | Increased potency and duration of action, potentially allowing for lower and less frequent dosing. |

Elucidation of Novel Biological Pathways Regulated by Targeted Proteases

Cysteine proteases are involved in a myriad of physiological and pathological processes, including immune responses, antigen presentation, and apoptosis. nih.gov By using specific inhibitors as chemical probes, researchers can elucidate the roles of individual proteases in complex biological pathways.

For a compound like this compound, which would likely target cathepsins or similar cysteine proteases, future research could uncover novel functions of these enzymes in disease. For instance, while the roles of certain cathepsins in cancer and arthritis are well-documented, their involvement in other conditions such as neurodegenerative diseases or metabolic disorders is less understood.

The use of highly specific inhibitors in combination with modern systems biology approaches, such as proteomics and metabolomics, can provide a global view of the changes that occur in a biological system upon inhibition of a specific protease. This can lead to the identification of novel substrates and downstream signaling pathways, thereby uncovering new therapeutic targets.

Exploration of Combinatorial Approaches with Other Bioactive Compounds

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies. The rationale behind this approach is to target multiple, often complementary, pathways to achieve a synergistic therapeutic effect and overcome drug resistance.

Future research will likely explore the combinatorial use of specific cysteine protease inhibitors with other bioactive compounds. For example, in the context of cancer, a cathepsin inhibitor could be combined with a cytotoxic chemotherapeutic agent. The inhibitor could potentially prevent the degradation of pro-apoptotic proteins or inhibit tumor invasion and metastasis, thereby sensitizing the cancer cells to the effects of the chemotherapeutic drug.

Similarly, in inflammatory diseases, combining a cysteine protease inhibitor with an anti-inflammatory drug could lead to a more potent and comprehensive suppression of the inflammatory response. The key to successful combinatorial therapy lies in a deep understanding of the underlying biological pathways and the identification of rational drug combinations that are likely to produce synergistic effects.

Investigation of Related PFMK Analogues in Underexplored Pathological Contexts and Biological Systems

The peptide fluoromethyl ketone (PFMK) scaffold has proven to be a versatile platform for the development of potent protease inhibitors. While much of the research has focused on well-established therapeutic areas, there is a growing interest in exploring the potential of PFMK analogues in underexplored pathological contexts.

For instance, certain viral and parasitic diseases are dependent on cysteine proteases for their replication and survival. The development of PFMK-based inhibitors targeting these pathogen-specific proteases could provide novel therapeutic strategies for infectious diseases.

Furthermore, the role of specific cysteine proteases in aging and age-related diseases is an emerging area of research. Investigating the effects of PFMK analogues in models of aging could open up new avenues for interventions aimed at promoting healthy aging.

Table 2: Potential Underexplored Applications for PFMK Analogues

| Pathological Context | Rationale | Potential Therapeutic Benefit |

| Infectious Diseases | Many viruses and parasites rely on cysteine proteases for their life cycle. | Development of novel antiviral or antiparasitic drugs with a new mechanism of action. |

| Neurodegenerative Diseases | Dysregulation of protease activity has been implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's. | Potential to slow disease progression by restoring protease homeostasis. |

| Metabolic Disorders | Emerging evidence suggests a role for certain cysteine proteases in metabolic regulation. | Novel therapeutic targets for conditions such as obesity and type 2 diabetes. |

Q & A

Q. What standardized protocols are recommended for evaluating Mu-Phe-hPhe-FMK’s inhibitory activity against cathepsins B and L in vitro?

Methodological guidance:

- Use fluorometric or colorimetric assays with substrates specific to cathepsins B (e.g., Z-Arg-Arg-AMC) and L (e.g., Z-Phe-Arg-AMC). Include controls for nonspecific hydrolysis and measure IC50 values under physiological pH (5.5–6.0) and temperature (37°C) .

- Validate purity and stability of the inhibitor via HPLC or mass spectrometry, as impurities may skew kinetic data .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible experiments?

Methodological guidance:

- Characterize each batch using NMR, HPLC, and elemental analysis. Cross-reference with published spectral data to confirm structural integrity .

- Standardize storage conditions (e.g., desiccated at -20°C) to prevent degradation, and report lot numbers in publications for traceability .

Q. What cell-based models are appropriate for assessing this compound’s permeability and intracellular target engagement?

Methodological guidance:

- Use lysosome-rich cell lines (e.g., macrophages or cancer cells) and confirm inhibitor uptake via fluorescence tagging or intracellular cathepsin activity assays. Include negative controls with impermeable inhibitors (e.g., E-64d) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

Methodological guidance:

- Analyze experimental variables: substrate specificity, assay pH, and pre-incubation times. For example, cathepsin L inhibition may vary with substrate choice (e.g., Z-Phe-Arg vs. Z-Val-Val-Arg-AMC) .

- Conduct meta-analyses of published data, highlighting methodological disparities (e.g., enzyme source, purity) using frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure comparisons .

Q. What strategies optimize this compound’s selectivity in complex biological systems with overlapping protease activity?

Methodological guidance:

- Employ activity-based protein profiling (ABPP) with broad-spectrum probes (e.g., DCG-04) to identify off-target interactions. Validate selectivity using CRISPR-edited cell lines lacking cathepsins B/L .

- Combine with pharmacological inhibitors (e.g., CA-074 for cathepsin B) to isolate contributions of individual proteases .

Q. How should researchers design longitudinal studies to assess this compound’s long-term effects on lysosomal function?

Methodological guidance:

- Monitor lysosomal pH (using LysoTracker) and autophagic flux (via LC3-II/p62 quantification) over extended periods. Include recovery phases post-inhibitor washout to evaluate reversibility .

- Address ethical and feasibility considerations using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design .

Data Interpretation and Validation

Q. What statistical approaches are robust for analyzing dose-response data in this compound studies?

Methodological guidance:

- Fit data to nonlinear regression models (e.g., log[inhibitor] vs. normalized response with variable slope) and report confidence intervals. Use tools like GraphPad Prism for reproducibility .

- Apply Grubbs’ test to identify outliers in replicate experiments, particularly when working with low inhibitor concentrations .

Q. How can researchers validate computational predictions of this compound’s binding modes to cathepsins?

Methodological guidance:

- Perform molecular dynamics simulations paired with mutagenesis studies (e.g., substituting key catalytic cysteine residues in cathepsins). Validate with X-ray crystallography or cryo-EM if feasible .

Ethical and Reproducibility Considerations

Q. What steps ensure compliance with ethical standards when using this compound in animal studies?

Methodological guidance:

Q. How should researchers document negative or inconclusive results in this compound studies to avoid publication bias?

Methodological guidance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.